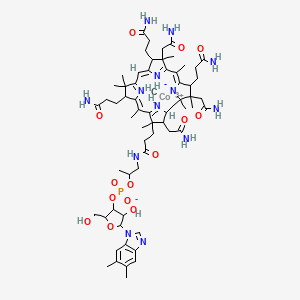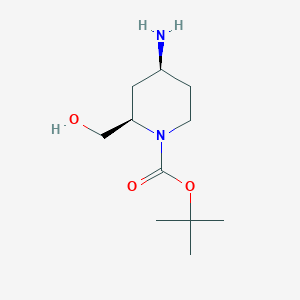
Dihydroroseoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroroseoside belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Dihydroroseoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Dihydroroseoside has been primarily detected in urine. Within the cell, dihydroroseoside is primarily located in the cytoplasm. Outside of the human body, dihydroroseoside can be found in alcoholic beverages and fruits. This makes dihydroroseoside a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Discovery and Structural Analysis
Dihydroroseoside, a new cyclohexanone glucoside, was isolated from the leaves of Shirakamba (Betula platyphylla Sukatchev var. japonica Hara). Its structure was determined by spectroscopic analyses including 1H-NMR and 13C-NMR (Shen & Terazawa, 2001).
Related Biochemical Studies
While not directly studying dihydroroseoside, research in biochemistry has explored compounds and processes that can be contextually relevant. For example, studies on dihydrouridine synthases in yeasts (Xing et al., 2004) and the investigation of dihydroorotate dehydrogenases and their inhibitors (Munier-Lehmann et al., 2013) contribute to a broader understanding of related biochemical pathways and potential applications.
Applications in Hydrogen Storage and Production
Research on hydrogen generation from weak acids (Felton et al., 2007) and coordination chemistry relevant to dihydrogen (Szymczak & Tyler, 2008) provide insights into potential applications of dihydroroseoside in energy-related fields, given its structural relevance.
Propiedades
Número CAS |
142235-28-7 |
|---|---|
Nombre del producto |
Dihydroroseoside |
Fórmula molecular |
C19H32O8 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
4-hydroxy-3,3,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+ |
Clave InChI |
QFTPTUOKFIIFJH-AATRIKPKSA-N |
SMILES isomérico |
CC1CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
SMILES |
CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
SMILES canónico |
CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[benzo[b]furan-3(2h),4'-piperidine],5-methoxy-](/img/structure/B1652208.png)
![4H-1-Benzothiopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B1652211.png)





amino}-8-methylquinoline-3-carbonitrile](/img/structure/B1652222.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1652224.png)
![3-[1-(3-phenoxypropyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1652225.png)